3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- is a heterocyclic compound that contains a pyridine ring substituted with a carboxaldehyde group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with a fluorophenyl-substituted thiourea under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxaldehyde, 5-[2-(3-fluorophenyl)ethynyl]
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- is unique due to its combination of a pyridine ring, a fluorophenyl group, and a thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61995-26-4 |
---|---|
Molecular Formula |
C12H8FNOS |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNOS/c13-10-4-1-5-11(7-10)14-6-2-3-9(8-15)12(14)16/h1-8H |
InChI Key |
CTZYVXIHIWYULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C(C2=S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.